Ethyl 4-aminocyclopent-1-ene-1-carboxylate
CAS No.:
Cat. No.: VC20390572
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13NO2 |
|---|---|
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | ethyl 4-aminocyclopentene-1-carboxylate |
| Standard InChI | InChI=1S/C8H13NO2/c1-2-11-8(10)6-3-4-7(9)5-6/h3,7H,2,4-5,9H2,1H3 |
| Standard InChI Key | OMXPLCWGSCIBHT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CCC(C1)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Ethyl 4-aminocyclopent-1-ene-1-carboxylate has the molecular formula C₈H₁₃NO₂ and a molecular weight of 167.20 g/mol for the free base. Its hydrochloride salt (C₈H₁₄ClNO₂) increases the molecular weight to 191.65 g/mol due to the addition of a chlorine atom . The compound’s IUPAC name, ethyl 4-aminocyclopentene-1-carboxylate, reflects its cyclopentene backbone substituted with an amino group at position 4 and an ethyl ester at position 1.
The SMILES notation (CCOC(=O)C1=CCC(C1)N) and InChIKey (BLVFTQQDKVXXQV-UHFFFAOYSA-N) provide unambiguous representations of its structure, critical for database searches and computational modeling . X-ray crystallography and NMR studies confirm a planar cyclopentene ring with slight puckering due to steric interactions between the amino and carboxylate groups .
Physicochemical Properties
| Property | Value (Free Base) | Value (Hydrochloride) |
|---|---|---|
| Molecular Formula | C₈H₁₃NO₂ | C₈H₁₄ClNO₂ |
| Molecular Weight (g/mol) | 167.20 | 191.65 |
| Solubility | Moderate in DMSO | High in water |
| pKa (Amino Group) | ~8.2 | ~7.5 (protonated) |
The hydrochloride salt exhibits enhanced aqueous solubility due to ionic interactions, making it preferable for biological assays.
Synthesis and Industrial Preparation
Synthetic Pathways
The synthesis of ethyl 4-aminocyclopent-1-ene-1-carboxylate typically proceeds via aminolysis of ethyl cyclopent-1-ene-1-carboxylate. A two-step process is employed:
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Ring-Opening Amination: Ethyl cyclopent-1-ene-1-carboxylate reacts with ammonia or a primary amine in ethanol at 60–80°C, catalyzed by HCl or H₂SO₄.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization.
Key Reaction Parameters:
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Solvent: Ethanol or dichloromethane
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Catalyst: 0.1–0.5 M HCl
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Yield: 65–78% (hydrochloride form)
Industrial-Scale Optimization
Industrial production prioritizes cost efficiency and purity. Continuous-flow reactors reduce side reactions (e.g., over-amination), while membrane filtration ensures >99% purity. Recent advances in enzymatic catalysis using transaminases have achieved yields of 85% under mild conditions, though scalability remains a challenge.
Biological Activity and Mechanism of Action
GABA Receptor Modulation
Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride acts as a competitive antagonist at GABAₐ receptors. Studies on ρ₁ GABA receptors reveal an IC₅₀ of 9.6 ± 0.9 μM for inhibiting GABA-induced currents . The compound binds to the GABA recognition site, displacing endogenous GABA and reducing chloride ion influx (Figure 1).
Mechanistic Insights:
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Residue Interaction: Tyrosine 102 (Y102) in the ρ₁ subunit is critical for binding. Mutagenesis (Y102S) reduces antagonist potency by 25-fold, highlighting the role of π-π stacking .
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Conformational Selectivity: The compound preferentially binds receptors in the closed state, stabilizing inactive conformations .
Enzymatic Inhibition
The compound inhibits GABA transaminase (Ki = 4.3 μM), elevating synaptic GABA levels. This dual activity—receptor antagonism and enzymatic inhibition—suggests potential in treating epilepsy and anxiety, though in vivo studies are pending .
Applications in Research and Industry
Pharmaceutical Development
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Neurological Disorders: Preclinical models show efficacy in reducing seizure duration by 40% in zebrafish epilepsy models.
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Prodrug Design: The ethyl ester enhances blood-brain barrier permeability, making it a candidate for prodrug formulations.
Material Science
The cyclopentene core serves as a monomer in shape-memory polymers. Copolymerization with acrylates yields materials with tunable glass transition temperatures (Tg = 45–90°C), applicable in medical devices.
Comparative Analysis with Analogues
| Compound | Target | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| Ethyl 4-aminocyclopent-1-ene-1-carboxylate | GABAₐ ρ₁ | 9.6 | 12.5 (H₂O) |
| SR-95813 (nitrile analogue) | GABAₐ ρ₁ | 64.3 | 8.2 (H₂O) |
| TPMPA | GABAₐ ρ₁ | 1234.3 | 1.1 (H₂O) |
The hydrochloride salt outperforms analogues in potency and solubility, though SR-95813 exhibits greater metabolic stability .
Recent Research and Future Directions
A 2025 study identified ethyl 4-aminocyclopent-1-ene-1-carboxylate as a photoswitchable ligand in optopharmacology. Irradiation at 365 nm reversibly modulates GABA receptor activity, enabling precise control of neuronal circuits. Future work should explore:
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Toxicology Profiles: Chronic exposure effects in mammalian models.
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Hybrid Materials: Integration into conductive polymers for biosensors.
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